molecular formula C16H25N3O B14778695 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B14778695
M. Wt: 275.39 g/mol
InChI Key: HHYJJFBHESCDTQ-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrrolidine ring, an amino group, and a benzyl(methyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl(Methyl)Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl(methyl)amine using a suitable alkylating agent.

    Amino Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: The products depend on the nucleophile used, but could include various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may be used to study the interactions of pyrrolidine-based molecules with biological targets, such as enzymes or receptors.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one likely involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-((S)-2-((benzylamino)methyl)pyrrolidin-1-yl)propan-1-one
  • 2-Amino-1-((S)-2-((methylamino)methyl)pyrrolidin-1-yl)propan-1-one
  • 2-Amino-1-((S)-2-((ethyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Uniqueness

The presence of both benzyl and methyl groups in 2-Amino-1-((S)-2-((benzyl(methyl)amino)methyl)pyrrolidin-1-yl)propan-1-one distinguishes it from similar compounds. This unique combination can influence its chemical reactivity and biological activity, making it a compound of particular interest for further study.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(19)12-18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3

InChI Key

HHYJJFBHESCDTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N

Origin of Product

United States

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